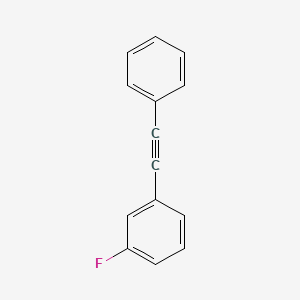

1-Fluoro-3-(2-phenylethynyl)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-3-(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQJBZKCLCCYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631346 | |

| Record name | 1-Fluoro-3-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29778-28-7 | |

| Record name | 1-Fluoro-3-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorinated Arylalkynes in Modern Chemical Synthesis and Materials Science

Fluorinated arylalkynes, the class of compounds to which 1-Fluoro-3-(2-phenylethynyl)benzene belongs, are of considerable importance in both modern chemical synthesis and materials science. The introduction of fluorine into an aromatic ring can profoundly alter the molecule's physical, chemical, and biological properties. researchgate.net This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.

In the realm of materials science, the incorporation of fluorine into conjugated systems like arylalkynes can modulate their electronic properties, making them suitable for applications in organic electronics. These modifications can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, fluorination can enhance the thermal stability and solubility of materials, which is advantageous for processing and device fabrication.

From a synthetic perspective, the fluorine atom can act as a directing group or a site for further chemical modification. The unique reactivity of fluorinated aromatic systems opens up avenues for the construction of complex molecular frameworks that would be otherwise difficult to access.

Contextualization of 1 Fluoro 3 2 Phenylethynyl Benzene As a Key Building Block and Research Target

1-Fluoro-3-(2-phenylethynyl)benzene, with its specific substitution pattern, presents a unique combination of a reactive alkyne functionality and a metasubstituted fluorinated aromatic ring. This arrangement makes it a valuable building block for a variety of more complex molecules. The phenylethynyl group is a rigid, linear linker that is often employed in the construction of "molecular wires" and other functional materials. The fluorine atom at the meta-position of the benzene (B151609) ring introduces a dipole moment and can influence the intermolecular interactions of any resulting materials.

The primary route for the synthesis of this compound is the Sonogashira cross-coupling reaction. researchgate.net This palladium- and copper-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp2-hybridized carbon atoms of an aryl halide. In the case of this compound, the reaction would typically involve the coupling of phenylacetylene (B144264) with a 1-halo-3-fluorobenzene, such as 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene. researchgate.netbeilstein-journals.org

The general reaction scheme is as follows:

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst (e.g., copper(I) iodide), and a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine). The choice of solvent, temperature, and reaction time can be optimized to achieve high yields of the desired product.

Overview of Prior Research on Phenylethynylbenzene Derivatives and Fluorinated Aromatic Systems

Transition Metal-Catalyzed Coupling Reactions for Arylalkyne Formation

The formation of the aryl-alkyne bond in this compound is most commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them indispensable tools in modern organic synthesis. wikipedia.org

Palladium-Catalyzed Sonogashira Cross-Coupling: Reaction Conditions and Mechanistic Insights

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of arylalkynes, including this compound. wikipedia.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

Reaction Conditions:

The successful synthesis of this compound via the Sonogashira reaction hinges on the careful optimization of several parameters. Key factors include the choice of palladium catalyst, copper source, base, and solvent.

Catalysts: A variety of palladium catalysts are effective, with common examples including tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]). wikipedia.orglibretexts.org The active catalyst is a Pd(0) species, which can be generated in situ from Pd(II) precursors through reduction by amines or phosphine (B1218219) ligands. wikipedia.org Copper(I) iodide (CuI) is the most frequently used co-catalyst, which facilitates the reaction by forming a more reactive copper acetylide intermediate. wikipedia.org

Base and Solvent: The reaction is typically carried out under mild, basic conditions. wikipedia.org Amines such as triethylamine (B128534) or diethylamine (B46881) often serve as both the base and the solvent. wikipedia.orgwalisongo.ac.id The base is crucial for neutralizing the hydrogen halide byproduct formed during the reaction. wikipedia.org Other solvents like dimethylformamide (DMF) or ether can also be employed. wikipedia.org

Substrates: The reactivity of the aryl halide precursor is a significant factor, with the general trend being I > Br > Cl. wikipedia.orglibretexts.org Consequently, 1-fluoro-3-iodobenzene (B1666204) is a highly effective substrate for this transformation, often allowing the reaction to proceed at room temperature. wikipedia.org The use of 1-bromo-3-fluorobenzene (B1666201) may require heating to achieve a comparable reaction rate. libretexts.org

A typical procedure involves stirring the 1-fluoro-3-halobenzene (iodide or bromide), phenylacetylene (B144264), palladium catalyst, and copper(I) iodide in an amine solvent under an inert atmosphere. walisongo.ac.id The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). walisongo.ac.id

Mechanistic Insights:

While the exact mechanism of the Sonogashira coupling can be complex and is not fully elucidated, it is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. numberanalytics.combyjus.com

The Palladium Cycle:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 1-fluoro-3-iodobenzene) to the active Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.orgnumberanalytics.com

Transmetalation: The Pd(II) species then undergoes transmetalation with a copper acetylide, which is formed in the copper cycle. This step involves the transfer of the phenylethynyl group from copper to palladium. numberanalytics.com

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final product, this compound, and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.com

The Copper Cycle:

The terminal alkyne, phenylacetylene, reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide. wikipedia.orgnumberanalytics.com This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium center. numberanalytics.com

It is also possible to perform the Sonogashira reaction under copper-free conditions, although this may require different reaction conditions or more specialized catalyst systems. libretexts.org

Interactive Data Table: Typical Sonogashira Reaction Parameters

| Parameter | Typical Reagents/Conditions | Role in the Reaction |

| Aryl Halide | 1-Fluoro-3-iodobenzene, 1-Bromo-3-fluorobenzene | Electrophilic coupling partner |

| Alkyne | Phenylacetylene | Nucleophilic coupling partner |

| Palladium Catalyst | [Pd(PPh₃)₄], [Pd(PPh₃)₂Cl₂] | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Triethylamine, Diethylamine | Neutralizes acidic byproducts, can act as solvent |

| Solvent | Triethylamine, DMF, Ether | Provides reaction medium |

| Temperature | Room temperature to elevated temperatures | Influences reaction rate |

Copper-Mediated Alkynylation Strategies

Copper catalysis plays a pivotal role in C-H functionalization and the formation of carbon-alkyne bonds, offering a cost-effective and less toxic alternative to precious metals. researchgate.net While the Sonogashira reaction is a prime example of cooperative palladium/copper catalysis, copper can also independently mediate alkynylation reactions. researchgate.net For instance, copper-catalyzed reactions can be employed for the synthesis of various alkynyl-containing compounds. organic-chemistry.orgnih.gov These methods often involve the coupling of an organometallic reagent with an alkynyl halide or the direct C-H alkynylation of an aromatic ring. The development of heterogeneous copper catalysts is also an area of active research, aiming to simplify product purification and catalyst recycling. researchgate.net

Iron-Catalyzed Transformations and Related Arylalkyne Synthesis

Iron-based catalysts have emerged as a more sustainable and economical alternative to palladium for cross-coupling reactions. While less common than palladium-catalyzed methods for this specific transformation, iron-catalyzed cross-coupling reactions between polyfluorinated arylzinc reagents and alkyl halides have been reported, demonstrating the potential for forming C-C bonds in fluorinated aromatic systems. rsc.org

Organocatalytic and Other Synthetic Routes to Fluorinated Phenylethynylbenzenes

Organocatalysis presents an alternative, metal-free approach to the synthesis of fluorinated organic molecules. rsc.org While direct organocatalytic routes to this compound are not extensively documented, organocatalytic methods are well-established for the enantioselective fluorination of aldehydes and other prochiral substrates. beilstein-journals.orgresearchgate.net These strategies could potentially be adapted for the synthesis of chiral precursors or analogues of the target molecule.

Precursor Development and Functional Group Transformations in the Synthesis of this compound

The synthesis of the target compound is critically dependent on the availability of suitably functionalized precursors.

Preparation of Fluorinated Phenyl Halide Precursors

The primary precursors for the Sonogashira coupling are fluorinated phenyl halides, specifically 1-bromo-3-fluorobenzene and 1-fluoro-3-iodobenzene.

1-Bromo-3-fluorobenzene: This compound can be synthesized through the bromination of fluorobenzene. solubilityofthings.comwikipedia.org However, this reaction often yields a mixture of isomers, with the para-isomer being the major product. google.com Separating the meta-isomer from this mixture can be challenging due to similar boiling points. google.com An alternative approach involves the isomerization of other bromofluorobenzene isomers. For example, 1-bromo-2-fluorobenzene (B92463) can be isomerized in the presence of aluminum chloride. google.com Another method is the Schiemann reaction, starting from the corresponding bromoaniline. orgsyn.org

1-Fluoro-3-iodobenzene: This precursor is widely used in cross-coupling reactions due to the high reactivity of the iodine atom as a leaving group. It can be prepared via methods such as the Sandmeyer reaction from 3-fluoroaniline (B1664137) or through Ullmann-type couplings where a bromo- or chloro-precursor is converted to the iodo-compound using an iodide source and a copper catalyst.

Interactive Data Table: Precursor Synthesis Overview

| Precursor | Starting Material | Key Reagents/Reaction Type |

| 1-Bromo-3-fluorobenzene | Fluorobenzene | Bromine, Lewis Acid (e.g., Iron) |

| 3-Bromoaniline | Diazotization, Schiemann reaction | |

| 1-Fluoro-3-iodobenzene | 3-Fluoroaniline | Diazotization, Sandmeyer reaction |

| 1-Fluoro-3-bromobenzene | Sodium Iodide, Copper catalyst (Ullmann-type) |

Introduction of the Ethynyl (B1212043) Moiety

The introduction of the phenylethynyl group onto the 1-fluoro-3-position of a benzene (B151609) ring is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a preeminent method for forming the crucial carbon-carbon triple bond between an aryl halide and a terminal alkyne. wikipedia.org

Research Findings

The Sonogashira reaction provides a direct and efficient pathway for the synthesis of this compound. wikipedia.org This reaction typically involves the coupling of an aryl halide, in this case, a 1-fluoro-3-halobenzene (where the halide is commonly iodine or bromine), with phenylacetylene. The reaction is catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst, and requires a base, such as an amine (e.g., triethylamine), to facilitate the reaction. wikipedia.orgnih.gov

The general scheme for this transformation starts with the oxidative addition of the aryl halide to the palladium(0) catalyst. Following this, a copper acetylide, formed in situ from phenylacetylene, the copper(I) co-catalyst, and the base, undergoes transmetalation with the palladium(II) complex. The final step is a reductive elimination, which yields the desired product, this compound, and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle. wikipedia.org

The reactivity of the aryl halide is a critical factor, with the typical order being I > Br > Cl. wikipedia.org Consequently, 1-fluoro-3-iodobenzene is a highly effective substrate for this transformation, often reacting under mild conditions. 1-Fluoro-3-bromobenzene can also be used, though it may require more forcing reaction conditions.

Key components and conditions for the Sonogashira coupling to synthesize this compound are detailed in the table below. While palladium is the most widely used catalyst, research has also explored other transition metals like gold and rhodium for similar couplings. rsc.orgnih.govresearchgate.net Variations of the reaction, such as copper-free Sonogashira couplings, have also been developed. wikipedia.org

Table 1: Typical Reaction Components for the Sonogashira Synthesis of this compound

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 1-Fluoro-3-iodobenzene or 1-Fluoro-3-bromobenzene | Provides the fluorinated benzene scaffold. |

| Alkyne | Phenylacetylene | Source of the phenylethynyl moiety. |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Primary catalyst for the cross-coupling reaction. nih.gov |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates the reaction by forming the copper acetylide intermediate. nih.gov |

| Base/Solvent | Triethylamine (Et₃N) | Acts as a base to deprotonate the alkyne and often serves as the solvent. nih.gov |

| Reaction Conditions | Room temperature to moderate heating, under an inert atmosphere (e.g., Argon). | Conditions are generally mild, allowing for good functional group tolerance. wikipedia.org |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of absorption are characteristic of the molecule's electronic structure, particularly the nature of its conjugated π-electron system.

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions associated with the conjugated system formed by the two phenyl rings linked by an ethynyl (alkyne) bridge. While specific experimental spectra for this compound are not extensively detailed in the surveyed literature, the general features can be inferred from related diarylalkyne compounds. Studies on similar molecules, such as 1,4-bis(phenylethynyl)benzene, show strong absorption bands that are sensitive to the extent of π-electron conjugation. nih.gov The substitution pattern and the presence of the fluorine atom on one of the benzene rings can influence the energy of these transitions. Fluorine, being a weakly deactivating group via induction but a weak π-donor through resonance, can cause subtle shifts (solvatochromic shifts) in the absorption maxima depending on the solvent polarity. nih.gov

The absorption spectrum of related phenylacetylene derivatives typically displays structured bands corresponding to transitions to the lowest excited singlet states (S1, S2, etc.). jlu.edu.cn It is anticipated that this compound would exhibit similar characteristic absorptions.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π* | Phenyl-C≡C-Phenyl | ~250-350 nm |

Note: This table is based on theoretical expectations and data from analogous compounds, as specific experimental data for this compound was not available in the reviewed sources.

Fluorescence Spectroscopy and Photophysical Property Determination

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule after it has absorbed light. It measures the emission of photons as the molecule relaxes from its lowest excited singlet state (S1) back to the ground state (S0). Key properties determined from fluorescence include the emission wavelength (λem), fluorescence quantum yield (ΦF), and Stokes shift (the difference in wavelength between the absorption and emission maxima).

The photophysical properties of diarylacetylene derivatives are of significant interest for applications in optoelectronics. worktribe.com For this compound, fluorescence is expected to originate from the relaxation of the π-conjugated system. The position of the fluorine atom at the meta-position may influence the intramolecular charge transfer (ICT) character of the excited state, which in turn affects the fluorescence properties.

Detailed experimental values for the fluorescence quantum yield and Stokes shift for this compound are not prominently reported. However, studies on other substituted diphenylacetylene (B1204595) derivatives show that their emissive properties are highly dependent on their structure and environment. acs.org For example, a low fluorescence quantum yield can indicate that non-radiative decay processes, such as intersystem crossing to a triplet state or vibrational relaxation, are dominant relaxation pathways. nih.gov The emission spectra of fluorinated benzenes can also be sensitive to solvent polarity, with more polar solvents often causing a red-shift in the emission wavelength. nih.gov

Table 2: Key Photophysical Properties and Their Significance

| Property | Symbol | Significance |

| Emission Maximum | λem | Wavelength of maximum fluorescence intensity; relates to the S1-S0 energy gap. |

| Stokes Shift | Δν | Energy difference between absorption and emission maxima; indicates the extent of structural relaxation in the excited state. |

| Quantum Yield | ΦF | Efficiency of the fluorescence process (photons emitted / photons absorbed). |

Note: Specific values for this compound are subject to experimental determination.

Time-Resolved Spectroscopic Methods for Excited State Dynamics

Time-resolved spectroscopy techniques, such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy, are employed to monitor the fate of a molecule's excited state on timescales ranging from femtoseconds to nanoseconds. nsf.govnih.gov These methods are crucial for determining the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state.

The excited-state dynamics of conjugated molecules like this compound involve a complex interplay of radiative (fluorescence) and non-radiative decay channels. nih.gov The fluorescence lifetime is a direct measure of the rate of total decay from the excited state. By studying how the lifetime changes with the solvent or chemical modification, one can understand the mechanisms that govern the de-excitation process.

While specific time-resolved data for this compound is scarce in the literature, studies on analogous systems provide a framework for what to expect. For instance, research on bis(phenylethynyl)benzene (BPEB) using femtosecond transient absorption and Ultrafast Raman Loss Spectroscopy (URLS) has revealed complex multi-exponential decay behaviors linked to structural dynamics, such as planarization, in the excited state. worktribe.com It is plausible that this compound would also exhibit such dynamic processes, including torsional motions of the phenyl rings, which would influence its excited-state lifetime.

Table 3: Parameters from Time-Resolved Spectroscopy

| Parameter | Symbol | Description |

| Fluorescence Lifetime | τF | Average duration a molecule remains in the excited state. |

| Radiative Rate Constant | kr | Rate of de-excitation via fluorescence (kr = ΦF / τF). |

| Non-radiative Rate Constant | knr | Rate of de-excitation via other pathways (knr = (1 - ΦF) / τF). |

Note: Values are dependent on experimental measurement.

Vibrational Spectroscopy Studies

Raman Spectroscopy for Vibrational Modes and Structural Conformations

Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule. youtube.commdpi.com It provides a detailed "fingerprint" based on how the molecule's bonds stretch, bend, and twist. This information is invaluable for structural confirmation and for understanding the molecular conformation.

For this compound, the Raman spectrum is expected to show several characteristic peaks. The most prominent and diagnostically useful of these is the stretching vibration of the alkyne triple bond (C≡C). This vibration typically appears in a relatively clean region of the spectrum, usually between 2200 and 2230 cm⁻¹. The exact position and intensity of this peak can be sensitive to the electronic environment and conjugation, making it a useful probe. worktribe.com The use of an aryl alkyne as a Raman probe has been demonstrated in complex biological systems due to its unique and strong signal in a region with minimal interference from native biomolecules. nih.gov

Other expected Raman bands include those for the C-F stretching vibration, aromatic C-H stretching, and various ring breathing and deformation modes of the two phenyl rings. Analysis of the depolarization ratios of the Raman bands can provide information about the symmetry of the vibrational modes and, by extension, the symmetry of the molecule's conformation in solution. acs.orgcore.ac.uk While a complete experimental Raman spectrum for this compound is not available in the reviewed literature, the expected key vibrations can be tabulated based on known group frequencies.

Table 4: Predicted Characteristic Raman Peaks for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) |

| C≡C Stretch | Alkyne | 2200 - 2230 |

| Aromatic C=C Stretch | Phenyl Rings | 1580 - 1610 |

| C-F Stretch | Fluoro-aromatic | 1200 - 1280 |

| Aromatic Ring Breathing | Phenyl Rings | ~1000 |

Note: This table presents expected frequency ranges based on data from analogous structures. rsc.orgnih.gov Precise values require experimental measurement.

Reactivity and Reaction Mechanisms Involving 1 Fluoro 3 2 Phenylethynyl Benzene

Reactivity of the Aryl Fluorine Moiety

The fluorine atom attached to the benzene (B151609) ring significantly influences the ring's reactivity towards both nucleophilic and electrophilic attack. Its high electronegativity and ability to participate in resonance donation create a unique electronic environment on the aromatic ring.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNA) on aryl fluorides is generally challenging due to the high strength of the carbon-fluorine bond. However, the presence of activating groups, particularly strong electron-withdrawing groups positioned ortho or para to the fluorine atom, can facilitate this reaction. These groups help to stabilize the negatively charged Meisenheimer intermediate that forms during the reaction.

In the case of 1-Fluoro-3-(2-phenylethynyl)benzene, the phenylethynyl group at the meta position has a deactivating effect on nucleophilic substitution at the C-F bond. For a nucleophilic attack to occur, the aromatic ring needs to be electron-deficient. While the fluorine atom itself is electron-withdrawing via the inductive effect, the phenylethynyl group does not provide the necessary activation at the ortho or para positions to significantly lower the energy barrier for nucleophilic attack. nih.govresearchgate.net Therefore, harsh reaction conditions, such as high temperatures and strong nucleophiles, would likely be required to induce nucleophilic aromatic substitution of the fluorine atom.

A study on a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrated that a fluorine atom meta to a strong electron-withdrawing nitro group can undergo nucleophilic aromatic substitution with various nucleophiles, including alcohols, thiols, and amines. nih.gov This suggests that with sufficient activation, the fluorine in a similar 1,3-disubstituted pattern can be displaced.

Directing Effects in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring control the regioselectivity of the incoming electrophile. The fluorine atom is an ortho, para-director, despite being a deactivating group. researchgate.netlibretexts.orgchemrxiv.org This is due to the competing inductive and resonance effects. The strong inductive effect of fluorine withdraws electron density from the ring, making it less reactive than benzene. However, the lone pairs on the fluorine atom can be donated to the ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) when the electrophile attacks at the ortho and para positions. masterorganicchemistry.com

The phenylethynyl group is generally considered a deactivating group with a meta-directing influence due to its electron-withdrawing nature. masterorganicchemistry.com Therefore, in this compound, the two substituents have conflicting directing effects. The fluorine directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6), while the phenylethynyl group directs to the positions meta to it (positions 5 and the carbon attached to the fluorine).

The ultimate regiochemical outcome of an electrophilic aromatic substitution on this compound would depend on the specific reaction conditions and the nature of the electrophile. However, considering the stronger directing effect of the fluorine atom as an ortho, para-director, it is likely that substitution would preferentially occur at the positions activated by the fluorine atom, particularly the para position (position 6) to minimize steric hindrance.

Reactivity of the Phenylethynyl Moiety

The carbon-carbon triple bond of the phenylethynyl group is a site of high electron density, making it susceptible to various addition reactions.

Addition Reactions Across the Alkyne Triple Bond

The hydrogenation of the alkyne triple bond in this compound can lead to the formation of either the corresponding (Z)- or (E)-alkene or the fully saturated alkane, depending on the catalyst and reaction conditions employed.

For the selective semi-hydrogenation to the alkene, specific catalysts are required to prevent over-reduction to the alkane. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-hydrogenation of alkynes to yield (Z)-alkenes. Another approach involves the use of sodium in liquid ammonia (B1221849) (a dissolving metal reduction) to achieve anti-hydrogenation and form the (E)-alkene.

Complete hydrogenation to the corresponding 1-fluoro-3-(2-phenylethyl)benzene can be achieved using more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The presence of the fluorine atom on the phenyl ring is not expected to significantly interfere with the hydrogenation of the alkyne moiety. Studies on the hydrogenation of fluorinated pyridines have shown that the fluorine substituent can be tolerated under certain catalytic conditions. nih.gov

| Reaction | Catalyst/Reagents | Major Product | Stereochemistry |

|---|---|---|---|

| Semi-hydrogenation | H₂, Lindlar's Catalyst | (Z)-1-Fluoro-3-(2-phenylvinyl)benzene | Syn-addition |

| Semi-hydrogenation | Na, liquid NH₃ | (E)-1-Fluoro-3-(2-phenylvinyl)benzene | Anti-addition |

| Full hydrogenation | H₂, Pd/C or PtO₂ | 1-Fluoro-3-(2-phenylethyl)benzene | Not applicable |

Fluoroalkynylation, the addition of a fluorine atom and an alkynyl group, is a more specialized transformation. Recent advancements have led to the development of methods for the synthesis of α-trifluoromethyl alkynes through the fluoroalkynylation of gem-difluoroalkenes. uci.edu However, direct fluoroalkynylation across an internal alkyne like the one in this compound remains a challenging area of research.

Cycloaddition Reactions and Related Pericyclic Transformations

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, where the alkyne functionality can serve as a key reactive component. In the context of this compound, the electron-rich carbon-carbon triple bond of the phenylethynyl group is a prime candidate to participate as a dienophile or dipolarophile in various pericyclic transformations.

While the broader strategy of using fluoroalkyl-substituted precursors in cycloaddition reactions to generate functionalized aromatic compounds is established, the specific participation of this compound as the alkyne component is a subject of mechanistic interest. acs.org For instance, boron-directed cycloadditions have been developed as a mild route to access fluoroalkyl-substituted benzene derivatives, highlighting the utility of fluorinated building blocks in benzannulation strategies. acs.org These methods are complementary to traditional aromatic substitution, as the final position of the substituent is determined by the cycloaddition partners rather than the inherent reactivity of a parent arene. acs.org The alkyne in fluoroarylalkynes can react with suitable dienes (in [4+2] cycloadditions like the Diels-Alder reaction) or 1,3-dipoles (in [3+2] cycloadditions) to yield complex, fluorine-containing polycyclic or heterocyclic scaffolds.

| Reaction Type | Reactant A | Reactant B | Potential Product Class | Description |

| [4+2] Cycloaddition | This compound | Substituted Diene (e.g., 1,3-Butadiene) | Dihydrobarrelene derivatives | The alkyne acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. |

| [3+2] Cycloaddition | This compound | 1,3-Dipole (e.g., Azide, Nitrone) | Fluorinated Triazoles or Isoxazolines | The alkyne reacts with a 1,3-dipole to construct a five-membered heterocyclic ring. |

Organometallic Transformations and Complexation with Transition Metals

The phenylethynyl group of this compound is highly susceptible to transformations mediated by transition metals. The π-system of the alkyne can coordinate to metal centers, enabling a wide array of catalytic reactions.

A primary example of its organometallic reactivity is its synthesis via Sonogashira coupling, a palladium/copper-catalyzed cross-coupling reaction between a terminal alkyne (phenylacetylene) and an aryl halide (such as 1-fluoro-3-iodobenzene). rsc.org Beyond its synthesis, the compound serves as a substrate for further metal-catalyzed reactions. A notable transformation is the stereoselective hydrogenation of the alkyne, which can be controlled to yield either the corresponding (Z)- or (E)-alkene, or the fully saturated alkane. Research has demonstrated the use of iron-based catalysts in ionic liquids for the hydrogenation of this compound. rsc.org Under specific conditions, these systems can achieve high conversion and selectivity, providing a pathway to 1-fluoro-3-(2-phenylethyl)benzene or its corresponding stilbene (B7821643) derivatives. rsc.org

| Transformation | Substrate | Catalyst System | Conditions | Product | Source |

| Alkyne Hydrogenation | This compound | Iron-based catalyst | H2 (53 bar), 80 °C, 18 h | 1-Fluoro-3-(2-phenylethyl)benzene | rsc.org |

Cascade and Multicomponent Reactions Incorporating this compound Scaffolds

Cascade and multicomponent reactions offer a highly efficient means of constructing complex molecular architectures from simple precursors in a single operation. The dual reactivity of the this compound scaffold—stemming from its alkyne and fluoroaryl moieties—makes it an attractive building block for such processes.

For example, cascade reactions involving intramolecular cyclization followed by intermolecular trapping are well-documented for related structures. A PPh3-mediated cascade involving 2-alkynylnitrobenzenes and 1,2-diaminoarenes has been shown to produce 2-aryl-3-(2-aminoaryl)quinoxalines. rsc.org This proceeds through the in-situ generation of a 3H-indole-3-one intermediate, which then undergoes cyclization with the diamine. rsc.org By analogy, a suitably functionalized this compound derivative could be envisioned to participate in similar cascade transformations to generate complex, fluorine-containing heterocycles. Furthermore, visible-light-mediated radical-initiated cascades, such as those used to construct spirocyclopropyl succinimides from oxamic acids and alkenes, demonstrate the potential for initiating complex sequences through radical addition, which could be applied to alkyne-containing substrates. acs.org

| Cascade Type | Key Precursors | Potential Role of Fluoroarylalkyne | Resulting Scaffold | Mechanistic Insight | Source |

| Denitrogenative Annulation | 2-Alkynylnitrobenzene, 1,2-Diaminoarene | An analog like 1-fluoro-4-nitro-2-(phenylethynyl)benzene could serve as the nitroalkyne component. | Quinoxaline derivatives | PPh3 mediates the reduction of the nitro group and subsequent cyclization onto the alkyne, followed by condensation. | rsc.org |

| Radical Addition/Polar Cyclization | Oxamic acid, Alkene | The phenylethynyl group could act as the radical acceptor, initiating a cascade of cyclizations. | Substituted cyclopropanes or other cyclic systems | A photoredox-generated carbamoyl (B1232498) radical adds to a π-system, followed by intramolecular cyclization. | acs.org |

Radical Reactions and Mechanistic Investigations in Fluoroarylalkyne Chemistry

The study of radical reactions provides another dimension to the reactivity of fluoroarylalkynes. The alkyne unit is an excellent radical acceptor, and the aromatic ring can also participate in or influence radical processes. Mechanistic investigations often employ radical scavengers or specific radical precursors to elucidate the reaction pathways. acs.orgresearchgate.net

The addition of aryl radicals to alkynes has been studied both experimentally and theoretically. rsc.org Such reactions typically proceed via the formation of a highly reactive vinyl radical adduct. This intermediate can then undergo various subsequent reactions, including hydrogen atom shuttling, cyclization to form indene-type structures, or fragmentation via the loss of small radicals like H• or CH3•. rsc.org In the case of this compound, the addition of a radical to the alkyne could lead to a variety of functionalized stilbene derivatives or polycyclic aromatic compounds.

Furthermore, the field of radical fluorination has seen significant advances, moving from hazardous first-generation reagents like F2 gas to more manageable N-F reagents (e.g., NFSI, Selectfluor®) and third-generation N-fluoro-N-arylsulfonamides (NFASs). wikipedia.orgspringernature.comresearchgate.net These reagents can act as fluorine atom sources for reaction with carbon-centered radicals. wikipedia.orgspringernature.com While often used for C-H fluorination or decarboxylative fluorination, the principles could be extended to radical additions across the alkyne of this compound, potentially leading to fluoro-alkenes.

| Radical Process | Radical Source | Interaction with Fluoroarylalkyne | Potential Outcome | Mechanistic Note | Source |

| Radical Addition-Cyclization | Aryl radical | Addition to the C≡C triple bond | Formation of a vinyl radical intermediate, which can cyclize onto the adjacent phenyl ring. | Leads to substituted indene (B144670) or related polycyclic structures. | rsc.org |

| Radical Hydrofluoroalkylation | Fluoroalkyl radical (e.g., from R-I and Et3B) | Addition of the fluoroalkyl radical across the alkyne. | Synthesis of highly functionalized fluoroalkenes. | Cobalt-catalyzed systems have been shown to be effective for the halofluoroalkylation of alkynes. | conicet.gov.ar |

| Decarboxylative Fluorination | Carboxylic acid (via photoredox or metal catalysis) | Generation of an alkyl radical that could add to the alkyne prior to a fluorination step. | Functionalization of the alkyne with an alkyl group and a fluorine atom. | This indirect approach uses the alkyne as a trap for a radical generated from a separate precursor. | wikipedia.orgspringernature.com |

Theoretical and Computational Chemistry Investigations of 1 Fluoro 3 2 Phenylethynyl Benzene

Electronic Structure Calculations and Molecular Orbital Theory Applications

Electronic structure calculations are fundamental to understanding the behavior of molecules like 1-Fluoro-3-(2-phenylethynyl)benzene. These methods, rooted in quantum mechanics, solve the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of the molecular orbitals (MOs). For organic molecules with extensive π-conjugation, such as this one, Density Functional Theory (DFT) is a commonly employed method that balances computational cost with accuracy. These calculations provide a detailed picture of the molecule's electronic landscape, which is crucial for interpreting its reactivity and photophysical properties.

Frontier Molecular Orbital (FMO) theory is a key application of MO theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. sphinxsai.com

For this compound, the HOMO is expected to be a π-orbital delocalized across the phenylethynyl backbone, while the LUMO would be a corresponding π*-antibonding orbital. The fluorine substituent at the meta position on one of the benzene (B151609) rings will influence the energy and distribution of these orbitals through its inductive and weak resonance effects. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. sphinxsai.com

Table 1: Illustrative Frontier Molecular Orbital Properties for a Phenylethynylbenzene Derivative (Note: This table is illustrative and does not represent actual calculated data for this compound.)

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex set of calculated molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs). acs.orgnih.gov This method allows for the investigation of charge distribution and delocalization effects, such as hyperconjugation. acs.orgcymitquimica.com

In an NBO analysis of this compound, one would examine the occupancies of the bonding and antibonding orbitals. The analysis reveals donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. acs.org For instance, interactions between the π orbitals of the benzene rings and the ethynyl (B1212043) bridge (π → π* interactions) would quantify the extent of π-conjugation. Additionally, interactions involving the fluorine atom's lone pairs and the σ* orbitals of the benzene ring would describe hyperconjugative effects that influence the molecule's stability and electronic properties. icm.edu.pl These interactions are associated with a stabilization energy that indicates the strength of the electronic delocalization.

Quantum Chemical Studies on Spectroscopic Properties and Optical Responses

Quantum chemical calculations are powerful tools for predicting and interpreting various types of spectra. By simulating the interaction of molecules with electromagnetic radiation, these methods can provide insights into spectroscopic properties that are often in good agreement with experimental results. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited states of molecules and predicting their UV-Vis absorption spectra. nih.govjmaterenvironsci.com The calculation yields the energies of vertical electronic excitations (which correspond to absorption maxima, λ_max) and the oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.net

Table 2: Illustrative Predicted Spectroscopic Data (Note: This table is illustrative and does not represent actual calculated data for this compound.)

| Parameter | Predicted Value (Illustrative) | Description |

|---|---|---|

| Absorption Maximum (λ_max) | 310 nm | Wavelength of maximum light absorption, corresponding to the S0 → S1 transition. |

| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ | A measure of the intensity of light absorption at λ_max. |

| Fluorescence Emission (λ_em) | 350 nm | Wavelength of maximum fluorescence emission. |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed after optimizing the molecule's geometry to find its minimum energy structure. nih.gov The calculation provides a set of normal modes, each with a specific frequency and intensity, corresponding to different types of molecular vibrations (stretching, bending, etc.). ijnc.ir

For this compound, key vibrational modes would include the C≡C triple bond stretch, aromatic C-H stretches, and vibrations associated with the C-F bond. Comparing calculated frequencies with experimental IR and Raman spectra is a standard method for confirming the structure of a synthesized compound.

Conformational Analysis, Rotational Barriers, and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial to its properties. This compound has conformational flexibility due to the rotation of the phenyl rings around the alkyne axis.

Conformational analysis involves calculating the molecule's energy as a function of its dihedral angles to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). nih.gov For phenylethynylbenzenes, the rotational barrier provides insight into the degree of electronic conjugation and steric hindrance between the rings. A higher barrier suggests a greater preference for a planar conformation, which maximizes π-orbital overlap. nih.gov

Molecular dynamics (MD) simulations can provide further insight by simulating the atomic motions of the molecule over time at a given temperature. nih.gov This allows for the exploration of the conformational landscape and the study of how the molecule's structure fluctuates under realistic conditions, which can influence its bulk properties and interactions with its environment.

Intermolecular Interactions, π-Stacking Phenomena, and Aggregation Behavior

The arrangement of molecules in the solid state and in aggregates is dictated by a complex interplay of intermolecular forces. For this compound, a molecule rich in π-systems and containing a polar C-F bond, these interactions are particularly significant. Computational studies on related tolane (diphenylacetylene) and fluorinated aromatic systems provide a framework for understanding its expected behavior. rsc.orgresearchgate.net

Intermolecular Interactions: The primary non-covalent interactions expected to influence the crystal packing and aggregation of this compound include:

π-Stacking: The planar phenyl and fluorophenyl rings are prone to π-stacking interactions. These can occur in parallel-displaced or T-shaped arrangements, where the electron-rich π-system of one ring interacts with the electron-deficient σ-framework of another. The fluorine substituent, being electron-withdrawing, modulates the electrostatic potential of the fluorinated ring, which can influence the geometry and strength of these interactions compared to unsubstituted diphenylacetylene (B1204595). nih.gov

C-H···π Interactions: Hydrogen atoms attached to the phenyl rings can act as weak acids, forming hydrogen bonds with the electron-rich π-faces of adjacent molecules.

C-F···H and C-F···π Interactions: The polarized C-F bond can participate in weak hydrogen bonds with C-H groups on neighboring molecules. Furthermore, the fluorine atom can engage in interactions with the π-system of an adjacent phenyl ring. The introduction of fluorine is a common strategy to modulate physicochemical properties in drug discovery, in part due to its ability to form such unique contacts. nih.gov

Halogen Bonding: While not as common for fluorine as for heavier halogens, the potential for the fluorine atom to act as a halogen bond acceptor in specific geometric arrangements cannot be entirely discounted, particularly in the presence of strong halogen bond donors. Studies on N-hetero-tolanes have shown the importance of halogen bonding in directing their supramolecular assembly. rsc.org

The aggregation behavior is a macroscopic consequence of these specific intermolecular interactions. The balance between π-stacking, hydrogen bonding, and other van der Waals forces determines how molecules self-assemble into larger structures, which is crucial for the material's properties. mdpi.com

Illustrative Data Table: Calculated Interaction Energies for Dimer Configurations

The following table is an illustrative example of data that would be obtained from a computational analysis of this compound dimers. The values are hypothetical and serve to demonstrate the type of results generated in such a study.

| Dimer Configuration | Predominant Interaction Type(s) | Calculated Interaction Energy (kcal/mol) | Inter-planar Distance (Å) |

| Parallel-Displaced (F-ring over Ph-ring) | π-Stacking, C-F···π | -4.5 | 3.4 |

| Parallel-Displaced (Ph-ring over Ph-ring) | π-Stacking | -4.2 | 3.5 |

| T-Shaped (Edge-to-Face) | C-H···π | -2.8 | 4.8 |

| Head-to-Tail | C-F···H, Dipole-Dipole | -3.1 | 5.2 |

Reaction Pathway Energetics, Transition State Analysis, and Catalytic Cycle Modeling

This compound is typically synthesized via a Sonogashira cross-coupling reaction. organic-chemistry.org This involves the palladium-catalyzed coupling of an aryl halide (e.g., 1-fluoro-3-iodobenzene) with a terminal alkyne (phenylacetylene) in the presence of a copper(I) co-catalyst and a base. rsc.orgacs.orgyoutube.com Computational chemistry is invaluable for elucidating the complex mechanism of this catalytic process.

Reaction Pathway Energetics: DFT calculations can map out the entire energy profile of the Sonogashira coupling reaction. globalresearchonline.net This involves calculating the relative energies of all reactants, intermediates, transition states, and products. Key steps in the catalytic cycle that can be modeled include:

Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex. The calculations would determine the activation energy for this step.

Transmetalation: The transfer of the alkynyl group from the copper acetylide to the palladium center.

Reductive Elimination: The final step where the coupled product, this compound, is eliminated from the palladium complex, regenerating the Pd(0) catalyst. youtube.com

Studies on related systems have shown that electron-withdrawing substituents, such as fluorine, can influence the electron density at the reaction center and thereby affect the rates of these individual steps. nih.gov

Transition State Analysis: For each elementary step in the reaction pathway, a transition state (TS) structure must be located on the potential energy surface. A TS represents the highest energy point along the reaction coordinate. Frequency calculations are performed to confirm the nature of these structures; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). The energy of the transition state relative to the reactants determines the activation barrier for that step.

Illustrative Data Table: Calculated Energetics for the Sonogashira Coupling Pathway

The following table provides a hypothetical but representative set of energetic data for the key steps in the formation of this compound via a Sonogashira coupling, as would be determined by DFT calculations. Energies are relative to the separated reactants.

| Species / State | Description | Relative Energy (kcal/mol) | Key Geometric Parameter(s) |

| Reactants | 1-fluoro-3-iodobenzene (B1666204) + Phenylacetylene (B144264) + Pd(0)L₂ | 0.0 | N/A |

| TS1 (Oxidative Addition) | Pd insertion into the C-I bond | +15.2 | Pd-C distance: 2.5 Å; Pd-I distance: 2.8 Å |

| Intermediate 1 | Oxidative addition product [Ar-Pd(II)(I)L₂] | -5.4 | Pd-C bond: 2.0 Å; Pd-I bond: 2.6 Å |

| TS2 (Transmetalation) | Alkyne transfer from Cu to Pd | +10.8 | Pd-C(alkyne) distance: 2.4 Å |

| Intermediate 2 | Pd(II) complex with both aryl and alkynyl groups | -8.1 | Pd-C(aryl): 2.0 Å; Pd-C(alkyne): 2.1 Å |

| TS3 (Reductive Elimination) | C-C bond formation | +18.5 | C(aryl)-C(alkyne) distance: 2.3 Å |

| Products | This compound + HI + Pd(0)L₂ | -25.0 | N/A |

常见问题

Q. What are the common synthetic routes for 1-Fluoro-3-(2-phenylethynyl)benzene?

Methodological Answer: The synthesis typically involves two key steps: (1) fluorination of a benzene precursor and (2) Sonogashira coupling to introduce the phenylethynyl group.

- Fluorination : Direct fluorination via electrophilic aromatic substitution (e.g., using Selectfluor™) or halogen exchange (Halex reaction) with KF in polar aprotic solvents like DMF .

- Coupling : Sonogashira coupling between 3-fluoroiodobenzene and phenylacetylene using a Pd/Cu catalyst system in the presence of a base (e.g., Et₃N) under inert conditions .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Fluorination | KF, DMF, 120°C | 24 h | ~65 | |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 80°C | ~75 |

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : The fluorine substituent induces deshielding in adjacent protons (e.g., H-2 and H-4 in the benzene ring). The ethynyl group shows a characteristic triplet in ¹³C NMR (~75-85 ppm for sp carbons) .

- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm⁻¹) and C-F bonds (~1220 cm⁻¹) confirm functional groups .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ at m/z 212.0634) validates molecular formula (C₁₄H₉F) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., phenylacetylene) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer:

Q. Table 2: Computational vs. Experimental ¹³C Shifts

| Carbon Position | DFT (ppm) | Experimental (ppm) | Deviation |

|---|---|---|---|

| C-1 (F-substituted) | 162.5 | 163.1 | ±0.6 |

| C≡C (sp) | 82.3 | 83.0 | ±0.7 |

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Model Pd-catalyst interactions to optimize ligand geometry .

- Solvent Polarity Models : COSMO-RS predicts solubility and reaction kinetics in different solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。